methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives, followed by esterification with methyl benzoate. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the condensation and esterification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate
- Methyl 4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate
Uniqueness
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Biological Activity
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate (CAS No. 1285533-01-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in pharmacology.
- Molecular Formula : C16H16N4O3
- Molecular Weight : 312.32 g/mol
- Structure : The compound features a benzoate moiety linked to a hydrazone derivative, which is further substituted with a cyclopropyl-pyrazole group.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic effects and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays are critical for assessing the safety and efficacy of new compounds. The compound's cytotoxic effects were evaluated using several human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.
Results from Cytotoxicity Assays
Cell Line | Concentration (mM) | Viability (%) | LC50 (mM) |
---|---|---|---|
HEK293 | 0.1 | ~90 | 7.3 |
CACO2 | 11 | ~50 | 11 |
SH-SY5Y | 7.3 | ~70 | 7.3 |
The results indicate that concentrations above 7.3 mM significantly reduce cell viability across all tested lines, suggesting a dose-dependent cytotoxic effect .
The mechanism by which this compound exerts its effects may involve the induction of oxidative stress and apoptosis in cancer cells. The presence of the hydrazone linkage is hypothesized to facilitate interactions with cellular targets, potentially leading to altered gene expression and cell cycle disruption .
Anti-inflammatory Properties
In addition to cytotoxicity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds with pyrazole moieties have been reported to inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Studies and Applications
- Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anti-cancer agent.
- Potential in Drug Development : The compound's unique structure may allow for modifications that enhance its biological activity or reduce toxicity, paving the way for new therapeutic agents targeting specific diseases.
Properties
IUPAC Name |
methyl 4-[(E)-[(5-cyclopropyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-16(22)12-4-2-10(3-5-12)9-17-20-15(21)14-8-13(18-19-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,18,19)(H,20,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKEWIPKFTTGP-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.